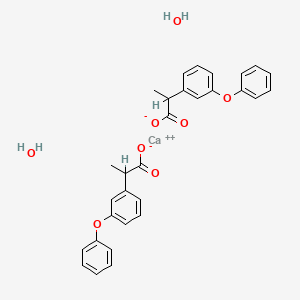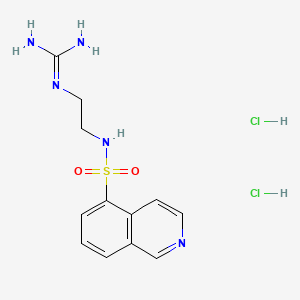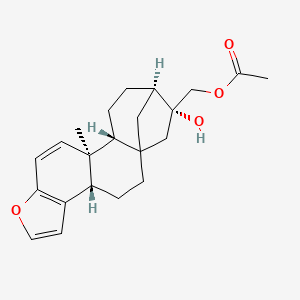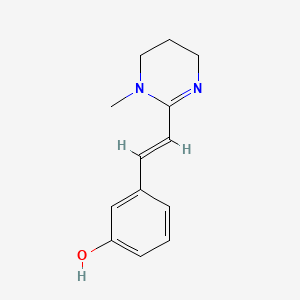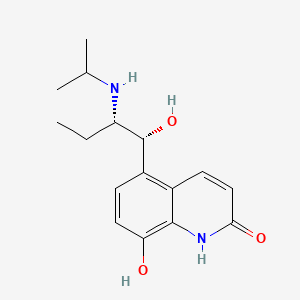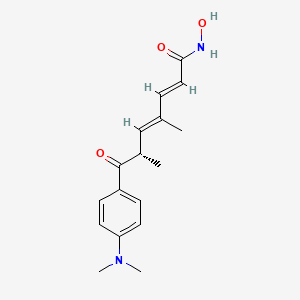![molecular formula C17H13NO4 B1663075 2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One CAS No. 858942-71-9](/img/structure/B1663075.png)
2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One
Overview
Description
2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One is a complex organic compound with the molecular formula C₁₇H₁₃NO₄ and a molecular weight of 295.29 g/mol This compound is characterized by its unique isoindoloindole structure, which includes hydroxy and methoxy functional groups
Mechanism of Action
Target of Action
The primary target of 2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One is Ribosyldihydronicotinamide Dehydrogenase [Quinone] . This enzyme plays a crucial role in the biological system, particularly in the process of oxidation-reduction.
Mode of Action
The compound interacts with its target by inhibiting the action of the enzyme Ribosyldihydronicotinamide Dehydrogenase [Quinone] . The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
It’s known that the compound is a core structure for a number of biologically active compounds
Result of Action
It’s known that the compound has a role in the inhibition of Ribosyldihydronicotinamide Dehydrogenase [Quinone] , but the specific molecular and cellular effects need further investigation.
Biochemical Analysis
Biochemical Properties
2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain cancer cell lines, exhibiting antiproliferative properties . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has shown to inhibit cell proliferation, suggesting its potential as an anticancer agent . It may also affect other cellular processes such as apoptosis and cell cycle regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in altered cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term studies in vitro and in vivo are necessary to fully understand its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as inhibition of cancer cell proliferation. At higher doses, it could potentially cause toxic or adverse effects . Understanding the threshold effects and optimal dosages is essential for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Detailed studies on its metabolic pathways are necessary to understand its full biochemical impact.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the isoindoloindole core . Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydroxy or methoxy derivatives.
Scientific Research Applications
2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Comparison with Similar Compounds
2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One can be compared with other similar compounds, such as:
2-Hydroxy-6-Methoxy-1H-Indole-3-Carbaldehyde: This compound shares the hydroxy and methoxy functional groups but has a different core structure.
8-Hydroxy-7-Methoxy-4H-Chromen-4-One: Similar in having hydroxy and methoxy groups, but with a chromenone core.
5-Hydroxy-2-Methoxybenzoic Acid: Another compound with hydroxy and methoxy groups, but with a simpler benzoic acid structure.
The uniqueness of this compound lies in its isoindoloindole core, which imparts distinct chemical and biological properties that are not observed in the other compounds listed above.
Properties
IUPAC Name |
2-hydroxy-8,9-dimethoxyisoindolo[2,3-a]indol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-21-15-7-11-12(8-16(15)22-2)17(20)18-13-4-3-10(19)5-9(13)6-14(11)18/h3-8,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPIYZBBHNVOHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC4=C(N3C2=O)C=CC(=C4)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


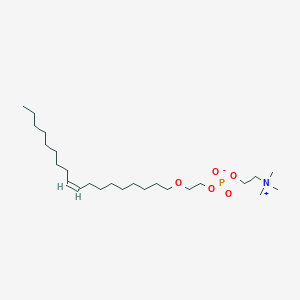
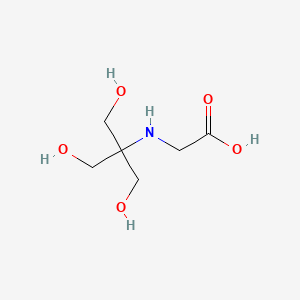
![2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1662995.png)
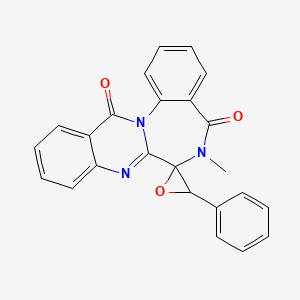
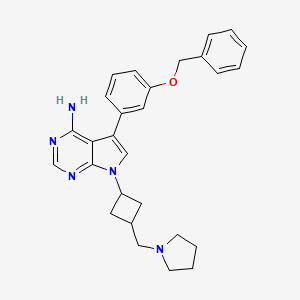
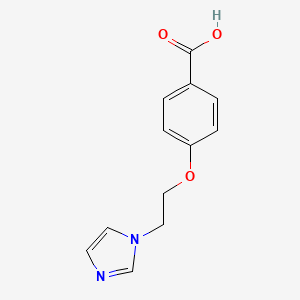
![[(5S)-5-amino-5-carboxypentyl]azanium;(2S)-2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B1663001.png)
